molecular formula C7H9NO B078072 2(1H)-Pyridinone, 1,4-dimethyl- CAS No. 15031-42-2

2(1H)-Pyridinone, 1,4-dimethyl-

Cat. No. B078072
CAS RN: 15031-42-2
M. Wt: 123.15 g/mol
InChI Key: IUHPZLHUCOTVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 1,4-dimethyl-, also known as 2,4-pyridinedione, is a heterocyclic organic compound. It is a derivative of pyridine and is widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridinone, 1,4-dimethyl- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in metal ion extraction. It is also believed to have antioxidant properties, which makes it useful in the synthesis of pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

2(1H)-Pyridinone, 1,4-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. In addition, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2(1H)-Pyridinone, 1,4-dimethyl- in lab experiments is its ability to form complexes with metal ions. This property makes it useful in metal ion extraction and coordination chemistry. Another advantage is its antioxidant and anti-inflammatory properties, which make it useful in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of using 2(1H)-Pyridinone, 1,4-dimethyl- is its toxicity. It can be toxic to living organisms, and caution should be taken when handling it.

Future Directions

For the use of 2(1H)-Pyridinone, 1,4-dimethyl- include the synthesis of new organic compounds, the development of new pharmaceuticals and agrochemicals, and further research into its mechanism of action.

Scientific Research Applications

2(1H)-Pyridinone, 1,4-dimethyl- has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

15031-42-2

Product Name

2(1H)-Pyridinone, 1,4-dimethyl-

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1,4-dimethylpyridin-2-one

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3

InChI Key

IUHPZLHUCOTVJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C=C1)C

Canonical SMILES

CC1=CC(=O)N(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methy-2(1H)-pyridone (5 g, 45.82 mmol) and potassium carbonate (12.64 g, 91.64 mmol) in DME (100 mL) was added iodomethane (50.5 g, 366 mmol) at room temperature and the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to room temperature, poured into water (200 mL) and was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with brine solution (200 mL) and were dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration gave the crude product which was purified by silica gel chromatography on a Biotage (40 m) column to afford 2.5 g (44% yield) of 1,4-dimethyl-2(1H)-pyridone as an amorphous white solid. FAB-HRMS m/e calcd for C7H9NO (M+H) 123.0241. found 123.0246. b) Preparation of 1,4-dimethyl-3-iodo-2(1H)-pyridone and 1,4-dimethyl-5-iodo-2(1H)-pyridone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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